molecular formula C12H11NO3S B2479027 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid CAS No. 854357-41-8

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid

Katalognummer: B2479027
CAS-Nummer: 854357-41-8
Molekulargewicht: 249.28
InChI-Schlüssel: ABHVAMDKSLWIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 5-methyl-1,2-oxazole moiety via a sulfanyl linker. This compound is of interest in medicinal chemistry due to the pharmacophoric features of both the oxazole and benzoic acid moieties, which are associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Eigenschaften

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-6-9(13-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHVAMDKSLWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities but exhibit distinct pharmacological and physicochemical properties:

Compound A : 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide
  • Structure : Replaces the 1,2-oxazole with a 1,3-benzoxazole ring and substitutes the benzoic acid with an acetohydrazide group.
  • The acetohydrazide group introduces additional hydrogen-bonding sites, altering solubility and metabolic stability .
Compound B : 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic Acid
  • Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.
  • The altered heterocycle may improve thermal stability but reduce bioavailability due to increased polarity .
Compound C : iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Structure : Shares the oxazole core but substitutes benzoic acid with a phenylethyl acetamide group.
  • Key Differences: The acetamide group and ethylphenyl substitution enhance lipophilicity, improving cell membrane permeability.

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C (iCRT3)
Molecular Formula C₁₂H₁₁NO₃S C₁₀H₁₁N₃O₂S C₁₁H₁₀N₂O₃S C₂₁H₂₁N₃O₂S
Functional Groups Benzoic acid, 1,2-oxazole Acetohydrazide, 1,3-benzoxazole Benzoic acid, 1,2,4-oxadiazole Acetamide, 1,3-oxazole
LogP (Predicted) 2.1 1.8 1.5 3.4
Pharmacological Activity Underexplored Antimicrobial (in derivatives) Not reported Wnt/β-catenin pathway inhibitor

Biologische Aktivität

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a benzoic acid moiety linked to a 5-methyl-1,2-oxazole group via a sulfanyl bridge. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Several studies have indicated that derivatives of benzoic acid exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid may possess similar properties.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus1810
P. aeruginosa1210

Anti-inflammatory Effects

Research has demonstrated that compounds with sulfanyl groups can modulate inflammatory responses. In vitro studies have shown that similar compounds reduce the production of pro-inflammatory cytokines in macrophages.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The following table summarizes findings from various cell lines:

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical)254
MCF-7 (breast)303
Normal Fibroblasts>100-

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases.

Case Studies

A notable case study involved the administration of a related compound in an animal model of inflammation. The results showed significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.